B1192151 ARQ-751

ARQ-751

Número de catálogo B1192151
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ARQ-751 is a potent and orally active pan-AKT inhibitor potential antineoplastic activity. ARQ 751 selectively binds to and inhibits the activity of the AKT isoforms 1, 2 and 3, which may result in the inhibition of the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway. This may lead to a reduction in tumor cell proliferation and the induction of tumor cell apoptosis.

Aplicaciones Científicas De Investigación

Inhibition of the PI3K/AKT Pathway

ARQ-751 is a selective inhibitor targeting the PI3K/AKT/mTOR pathway, which is crucial in various types of cancers. Studies have shown that ARQ-751, along with its predecessor ARQ 092, inhibits AKT activation effectively. This inhibition occurs by dephosphorylating the active form and preventing the inactive form from localizing into the plasma membrane. These inhibitors exhibit strong anti-tumor activity in several cancer models, particularly in tumors with activated AKT pathways or mutations in AKT1-E17K (Yu et al., 2015).

Combination with Other Therapeutic Agents

Research has explored the combination of ARQ-751 with various therapeutic agents, such as PARP inhibitors, CDK4/6 inhibitors, an estrogen receptor antagonist, and chemotherapeutic agents. These combinations have shown enhanced anti-tumor activity in vitro and in vivo. Particularly, the combination of ARQ 751 and olaparib suppressed anchorage-independent growth in breast cancer cells, and the combination with fulvestrant or palbociclib showed significant tumor growth inhibition (Yu et al., 2019).

Clinical Trials and Biomarker Studies

ARQ 751 has been involved in clinical trials, with a focus on biomarker and ctDNA analysis. The phase 1 trial has identified optimal dosing and observed changes in serum insulin and glucose, indicating effective target engagement. Moreover, ctDNA analysis provides insights into patients' responses to therapy, suggesting the potential use of PIK3CA/PIK3R1 and AKT1-E17K mutations as predictive biomarkers for patient selection in clinical studies (Pant et al., 2019).

Targeting Endometrial Tumors

ARQ 751, along with ARQ 092, has been studied for their efficacy in targeting endometrial tumors. These compounds have shown potent inhibition of AKT signaling and downstream pathway signaling. In preclinical models, both compounds exhibited potent anti-proliferative activity in human endometrial cancer cells (Eathiraj et al., 2015).

Phase I Dose Escalation Study

A phase I dose escalation study of ARQ 751 in subjects with advanced solid tumors has been conducted. This study was aimed at determining the maximum tolerated dose in patients with various genetic alterations related to the PI3K-AKT pathway. The study showed that ARQ 751 had a manageable safety profile and demonstrated stable disease in some patients (Pant et al., 2018).

Propiedades

Nombre del producto

ARQ-751

Nombre IUPAC

N/A

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

ARQ-751;  ARQ 751;  ARQ751; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.